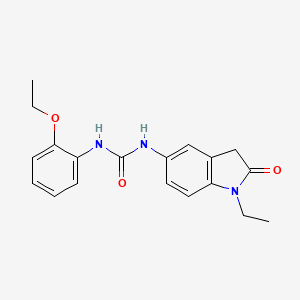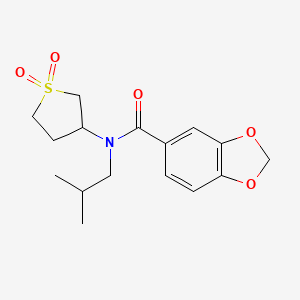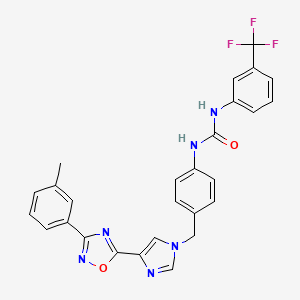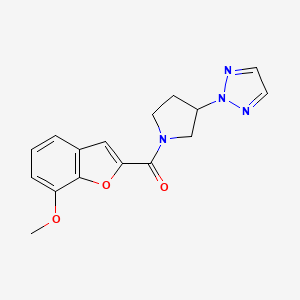
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Pyrrolidine Derivatives : A study by Prasad et al. (2021) explored the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the significance of 1,2,4-triazoles in displaying biological activities due to properties such as hydrogen bonding, solubility, dipole character, and rigidity. The research led to the creation of a library of 14 N-substituted pyrrolidine derivatives, including amides and amines, synthesized using a precursor that involved reactions with substituted benzoyl chlorides and benzyl bromides (Prasad et al., 2021).
Antimicrobial Activity of Benzofuran Based 1,2,3-Triazoles : Sunitha et al. (2017) conducted a study on the synthesis of novel benzofuran-based 1,2,3-triazoles demonstrating high antimicrobial activity. This research underscores the application of click chemistry in developing compounds with potential for addressing microbial resistance (Sunitha et al., 2017).
Anticonvulsant Agents : Malik and Khan (2014) synthesized a series of novel compounds with the aim of evaluating their anticonvulsant activities. Their study found one compound to be particularly potent as an anticonvulsant agent, suggesting the therapeutic potential of such derivatives in epilepsy treatment (Malik & Khan, 2014).
Theoretical and Structural Analyses
Structural Features and Theoretical Studies : Gumus et al. (2018) detailed the molecular structure, theoretical calculations, and surface properties of a triazolo benzoxadiazocine derivative. The study provided insights into the electronic structure and potential interaction sites of the compound, contributing to the understanding of its reactivity and interaction with biological targets (Gumus et al., 2018).
In Silico Drug-likeness and Microbial Investigation : Pandya et al. (2019) synthesized a library of compounds and evaluated them for in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activity. The research highlights the drug-likeness properties of the synthesized compounds and their potential as antimicrobial agents (Pandya et al., 2019).
Wirkmechanismus
Benzofuran derivatives
Benzofuran is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Triazole derivatives
Triazoles are a class of compounds that have been used in the synthesis of a wide variety of pharmaceuticals . They are known for their versatile biological activities, including antibacterial, antifungal, and antitumor effects .
Pyrrolidine derivatives
Pyrrolidine is a basic structural unit in many natural products and drugs. It is known for its versatile biological activities, including CNS stimulant, analgesic, and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-13-4-2-3-11-9-14(23-15(11)13)16(21)19-8-5-12(10-19)20-17-6-7-18-20/h2-4,6-7,9,12H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMURWINMRCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2627777.png)
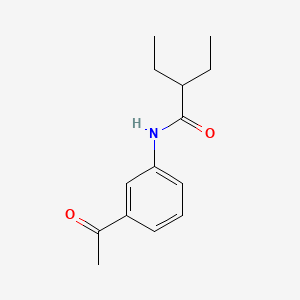
![N,N-dimethyl-3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}aniline](/img/structure/B2627779.png)
![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)
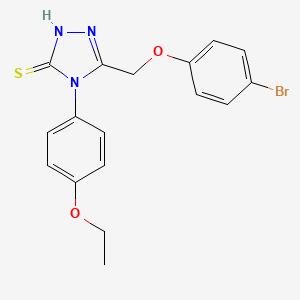


![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)
